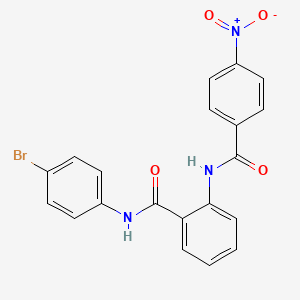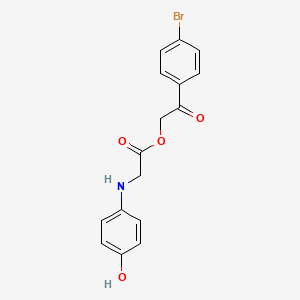
N-(4-BROMOPHENYL)-2-(4-NITROBENZAMIDO)BENZAMIDE
Descripción general
Descripción
N-(4-BROMOPHENYL)-2-(4-NITROBENZAMIDO)BENZAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bromophenyl group and a nitrobenzamido group, making it a subject of interest for researchers in chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMOPHENYL)-2-(4-NITROBENZAMIDO)BENZAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 4-bromophenylamine with 4-nitrobenzoyl chloride under controlled conditions to form the desired compound. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid by-product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-BROMOPHENYL)-2-(4-NITROBENZAMIDO)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to an amino group results in the formation of N-(4-AMINOPHENYL)-2-(4-NITROBENZAMIDO)BENZAMIDE.
Reduction: Substitution of the bromine atom can yield various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(4-BROMOPHENYL)-2-(4-NITROBENZAMIDO)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(4-BROMOPHENYL)-2-(4-NITROBENZAMIDO)BENZAMIDE involves its interaction with specific molecular targets. The compound’s bromophenyl and nitrobenzamido groups allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-BROMOBENZYL)-3-FLUORO-4-NITROBENZAMIDE: Shares similar structural features but differs in the presence of a fluorine atom and a benzyl group.
N-(4-BROMOPHENYL)-2-(4-AMINOBENZAMIDO)BENZAMIDE: Similar structure but with an amino group instead of a nitro group.
Uniqueness
N-(4-BROMOPHENYL)-2-(4-NITROBENZAMIDO)BENZAMIDE is unique due to its specific combination of bromophenyl and nitrobenzamido groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-2-[(4-nitrobenzoyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3O4/c21-14-7-9-15(10-8-14)22-20(26)17-3-1-2-4-18(17)23-19(25)13-5-11-16(12-6-13)24(27)28/h1-12H,(H,22,26)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRMIEFFIJFLGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Br)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(E)-3-(3-methoxyanilino)-1-(9-methylcarbazol-3-yl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B3567784.png)
![4-[[3-(Phenylsulfamoyl)benzoyl]amino]benzoic acid](/img/structure/B3567789.png)
![4-[(3-Piperidin-1-ylsulfonylbenzoyl)amino]benzoic acid](/img/structure/B3567792.png)
![4-[2-[4-[4-(2-Morpholin-4-ylethylsulfonyl)phenoxy]phenyl]sulfonylethyl]morpholine](/img/structure/B3567803.png)

![2-[(4-Ethoxycarbonylphenyl)carbamoyl]-5-nitrobenzoic acid](/img/structure/B3567823.png)
![N-{4-hydroxy-2-methyl-5-[(4-methylphenyl)sulfonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B3567831.png)

![N-(2-{[(4-bromophenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B3567844.png)


![ethyl 5-[(4-hydroxy-2-methylsulfanyl-6-oxo-1H-pyrimidin-5-yl)methyl]-2-(2-methylpropoxy)benzoate](/img/structure/B3567877.png)
![2-[(5-bromo-2-furoyl)amino]-3-(4-bromophenyl)acrylic acid](/img/structure/B3567884.png)
